Phylloseptin-J3

Antimicrobial peptides Sequence-activity relationship Phylloseptin family

Phylloseptin-J3 (PLS-J3, PS-J3) is a 19-residue, C-terminally amidated cationic antimicrobial peptide (AMP) belonging to the phylloseptin family, isolated from the skin secretion of the Brazilian endemic leaf frog Phasmahyla jandaia. Its primary sequence is FLSLIPHAINAISAIANHL-NH₂, with a molecular mass of approximately 2,015 Da and a predicted alpha-helical content of ~74% in membrane-mimetic environments.

Molecular Formula
Molecular Weight
Cat. No. B1576934
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhylloseptin-J3
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Phylloseptin-J3 (PLS-J3) Procurement Guide: A Phasmahyla-Derived Phylloseptin with Distinct C-Terminal Architecture


Phylloseptin-J3 (PLS-J3, PS-J3) is a 19-residue, C-terminally amidated cationic antimicrobial peptide (AMP) belonging to the phylloseptin family, isolated from the skin secretion of the Brazilian endemic leaf frog Phasmahyla jandaia [1]. Its primary sequence is FLSLIPHAINAISAIANHL-NH₂, with a molecular mass of approximately 2,015 Da and a predicted alpha-helical content of ~74% in membrane-mimetic environments [2][3]. PLS-J3 is a natural variant within the expanding phylloseptin library and was discovered alongside six other phylloseptin-J isoforms (J1–J7) from the same species, a genus distinct from the more widely studied Phyllomedusa-derived phylloseptins (PS-1 through PS-6) [1].

Why Phylloseptin-J3 Cannot Be Replaced by Generic Phylloseptin Analogs Without Functional Validation


Phylloseptin-J3 belongs to a peptide family where single-amino-acid substitutions in the C-terminal region radically alter net charge, hydrophobicity balance, and antimicrobial spectrum. Unlike the prototypical Phylloseptin-1 (PS-1: FLSLIPHAINAVSAIAKHN-NH₂) [1], PLS-J3 carries a neutral Asn at position 12 (vs. Val in PS-1) and a non-basic Leu at position 19 (vs. Asn in PS-1), reducing its net positive charge and altering its helix dipole and membrane insertion properties [2]. Even within the J-series from the same frog species, PLS-J3 differs from PLS-J6 at position 9 (Ile⁹ → Ser⁹) , a substitution that changes local hydrophobicity and may affect hemolytic selectivity. These sequence variations preclude reliable extrapolation of potency, selectivity, or toxicity data from one phylloseptin to another without direct comparative testing. Furthermore, the source organism Phasmahyla jandaia is phylogenetically distinct from the Phyllomedusa species that yield most commercially available phylloseptins, meaning PLS-J3 represents an evolutionarily distinct branch of this peptide family that cannot be functionally approximated by the more common PS-1, PS-2, or PS-3 variants [1].

Phylloseptin-J3 Quantitative Differentiation Evidence: Sequence, Structure, and Physicochemical Property Comparisons


C-Terminal Sequence Divergence from Phylloseptin-1 (PS-1): Altered Net Charge and Hydrophobicity

Phylloseptin-J3 (FLSLIPHAINAISAIANHL-NH₂) differs from the prototypical Phylloseptin-1 (PS-1: FLSLIPHAINAVSAIAKHN-NH₂) at three of the six C-terminal positions: Val¹²→Ile¹², Lys¹⁷→Asn¹⁷, and Asn¹⁹→Leu¹⁹ [1][2]. The Lys→Asn substitution eliminates a basic residue, reducing the calculated net charge of PLS-J3 to +1 (vs. +2 for PS-1 at neutral pH) [2]. This charge reduction is expected to attenuate electrostatic attraction to anionic bacterial membranes while potentially lowering hemolytic activity, consistent with the known structure-activity paradigm in phylloseptins where charge-hydrophobicity balance governs selectivity [3].

Antimicrobial peptides Sequence-activity relationship Phylloseptin family

Intra-Species Differentiation: PLS-J3 vs. PLS-J6 at Position 9 (Ile⁹ vs. Ser⁹)

Among the seven phylloseptin-J isoforms isolated from P. jandaia, PLS-J3 and PLS-J6 are the most similar, differing at only one position: residue 9, which is isoleucine in PLS-J3 and serine in PLS-J6 [1]. The Ile→Ser substitution replaces a highly hydrophobic β-branched amino acid (Ile hydropathy index: +4.5) with a polar, uncharged residue (Ser hydropathy index: -0.8), producing a hydropathy shift of -5.3 units on the Kyte-Doolittle scale at this position [2]. This single-residue difference is located within the predicted amphipathic helix and may alter the hydrophobic face of the peptide, affecting membrane partitioning kinetics and hemolytic threshold.

Antimicrobial peptides Hydrophobicity Membrane selectivity

Phylogenetically Distinct Source Organism: Phasmahyla vs. Phyllomedusa Genus

Phylloseptin-J3 is derived from Phasmahyla jandaia, a genus endemic to the Espinhaço mountain range in southeastern Brazil that is phylogenetically distinct from the Phyllomedusa genus (e.g., P. hypochondrialis, P. oreades, P. sauvagii) from which most commercially available phylloseptins (PS-1 through PS-6, PLS-S1 through PLS-S5) originate [1][2]. The Phasmahyla genus remained unprospected for skin peptides until 2011, and the J-series phylloseptins represent a distinct evolutionary branch within the Phyllomedusinae subfamily [1]. This evolutionary divergence may yield structural or functional properties not found in the more intensively studied Phyllomedusa-derived phylloseptins.

Amphibian peptidomics Evolutionary biochemistry Natural peptide library

Predicted Secondary Structure Content: Quantitative Helical Propensity Data

Computational secondary structure prediction using DSSP methodology indicates that PLS-J3 has a helix content of 73.7%, with 15.8% coil and 10.5% turn regions, and 0% beta-strand [1]. This high helical propensity is consistent with the phylloseptin family but differs quantitatively from the more extensively characterized PS-1, PS-2, and PS-3, which exhibit >80% helicity by CD spectroscopy in membrane-mimetic environments (e.g., 50% TFE or SDS micelles) [2]. The slightly lower predicted helical content of PLS-J3 may reflect the influence of the Pro⁶ residue (the conserved 'Pro-kink') and the specific C-terminal sequence on helix stability, potentially yielding different membrane insertion dynamics.

Peptide structure prediction Alpha-helical content Membrane interaction

Histidine Content and Predicted pH-Dependent Activity Modulation

PLS-J3 contains two histidine residues at positions 7 and 18 (near the C-terminus), identical to the His content of PS-1 but with a different spacing context (His⁷ & His¹⁸ in PLS-J3 vs. His⁷ & His¹⁷ in PS-1) [1][2]. The imidazole side chain of histidine (pKa ~6.0) confers pH-dependent charge modulation: at pH <6, histidines are protonated (+1 each), increasing net positive charge and potentially enhancing antimicrobial activity, while at physiological pH 7.4, they are largely deprotonated, reducing net charge and potentially lowering toxicity to host cells [3]. The C-terminal proximity of His¹⁸ in PLS-J3 places a titratable residue near the membrane-interacting C-terminal helix, a feature that distinguishes it from phylloseptins with different His placement.

pH-responsive antimicrobials Histidine-rich peptides Membrane activity

Phylloseptin-J3 Application Scenarios: Where This Peptide Provides Genuine Research Value


Comparative Structure-Activity Relationship (SAR) Studies with PLS-J6 as a Single-Residue Variant Pair

PLS-J3 (Ile⁹) and PLS-J6 (Ser⁹) form a natural isogenic peptide pair differing at only one position within the predicted amphipathic helix [1]. Researchers studying how local hydrophobicity at position 9 governs antimicrobial potency, hemolytic threshold, and membrane partitioning kinetics can use this matched pair to isolate the contribution of a single amino acid side chain while controlling for all other sequence variables. This experimental design is uniquely enabled by the J-series peptides from P. jandaia and cannot be replicated with the more divergent Phyllomedusa-derived phylloseptins [1].

Evolutionary Peptidomics and Natural Peptide Library Construction

As the first phylloseptin family member characterized from the genus Phasmahyla, a previously unprospected branch of Phyllomedusinae, PLS-J3 is an essential inclusion for any comprehensive amphibian AMP library aiming to capture the full phylogenetic diversity of phyllomedusine host-defense peptides [1]. Its inclusion enables comparative evolutionary analyses and broadens the structural template pool for rational peptide design programs [1].

C-Terminal Charge Engineering and Gram-Negative Selectivity Studies

PLS-J3 has a reduced net positive charge (+1 vs. +2 for PS-1) due to the Lys¹⁷→Asn¹⁷ substitution, combined with an increased C-terminal hydrophobicity from Asn¹⁹→Leu¹⁹ [1][2]. This altered charge-hydrophobicity profile makes PLS-J3 a suitable probe for investigating the minimum cationic charge threshold required for Gram-negative outer membrane permeabilization and for testing models of AMP selectivity that depend on electrostatic steering versus hydrophobic insertion [2].

pH-Responsive Antimicrobial Peptide Design Using Histidine Geometry Variants

The specific placement of histidine residues in PLS-J3 (His⁷ and His¹⁸) creates a distinct pH-dependent charge transition profile compared to PS-1 (His⁷, His¹⁷) [1][2]. For researchers developing pH-activated antimicrobials targeting acidic infection sites or tumor microenvironments, PLS-J3 offers a natural template with a unique His spacing that may influence the steepness of the pH-activity response curve [2].

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